chemical structure and properties of 4-Methyl-2-oxooxolane-3-carboxylic acid
chemical structure and properties of 4-Methyl-2-oxooxolane-3-carboxylic acid
An In-depth Technical Guide to 4-Methyl-2-oxooxolane-3-carboxylic Acid
Introduction
4-Methyl-2-oxooxolane-3-carboxylic acid is a substituted γ-butyrolactone, a heterocyclic motif of significant interest in medicinal chemistry and drug development. The γ-butyrolactone ring is a core structural feature in numerous natural products and pharmacologically active molecules, known for a wide array of biological activities. While this specific molecule is not extensively documented in public literature, its structural components—a lactone, a carboxylic acid, and stereogenic centers—suggest a rich chemical profile and potential for biological interaction.
This guide provides a comprehensive technical overview of 4-Methyl-2-oxooxolane-3-carboxylic acid, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical structure and properties, provide a predictive analysis of its spectroscopic signature, propose a robust synthetic pathway, and discuss its potential applications in the context of related bioactive molecules.
Chemical Identity and Structure
The nomenclature of heterocyclic compounds can vary based on the numbering system employed. The IUPAC name 4-Methyl-2-oxooxolane-3-carboxylic acid is derived by numbering the tetrahydrofuran (oxolane) ring starting from the oxygen atom as position 1, which places the carbonyl group at position 2. An alternative common name is 4-methyl-5-oxotetrahydrofuran-3-carboxylic acid, which numbers the carbonyl carbon as position 5. Both names refer to the same chemical entity.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-methyl-2-oxooxolane-3-carboxylic acid | [1] |
| CAS Number | 89533-85-7 | [1][2] |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| Canonical SMILES | CC1C(C(=O)O)COC1=O | [1][2] |
Chemical Structure
The structure features a five-membered lactone ring with a methyl group at the 4-position and a carboxylic acid at the 3-position. The presence of two adjacent chiral centers (at C3 and C4) implies the existence of four possible stereoisomers.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-hydroxypropyl)malonate
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Rationale: This step involves the nucleophilic ring-opening of propylene oxide by the enolate of diethyl malonate. A sodium ethoxide base is chosen as it is non-nucleophilic enough to deprotonate the malonate without directly attacking the epoxide, and it is compatible with the ethanol solvent.
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Procedure:
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To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
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Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester.
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Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting malonate is consumed.
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Cool the mixture, neutralize with aqueous HCl (1M), and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude intermediate, which can be purified by column chromatography.
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Step 2: Lactonization and Decarboxylation to form 4-Methyl-2-oxooxolane-3-carboxylic acid
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Rationale: Heating the hydroxy-malonic ester intermediate in a strong acidic medium will catalyze both the intramolecular transesterification (lactonization) to form the five-membered ring and the subsequent decarboxylation of the remaining malonic ester group to yield the final carboxylic acid. This is a classic approach for creating substituted lactones. [3]* Procedure:
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Dissolve the crude diethyl 2-(2-hydroxypropyl)malonate from Step 1 in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).
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Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress can be monitored by observing the evolution of CO₂ gas.
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After cooling to room temperature, saturate the aqueous solution with NaCl to reduce the solubility of the product.
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Extract the product with a polar organic solvent such as ethyl acetate or THF (5x).
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Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield the final 4-Methyl-2-oxooxolane-3-carboxylic acid as a mixture of stereoisomers.
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Potential Applications and Research Context
While specific biological data for the title compound is lacking, its structural class is highly relevant in drug discovery.
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Analogue of Fatty Acid Synthase (FASN) Inhibitors: The compound shares a core tetrahydrofuran-3-carboxylic acid scaffold with C75, a known inhibitor of fatty-acid synthase (FASN). [4]FASN is a key enzyme in lipogenesis and is overexpressed in many cancer types, making it a validated therapeutic target. Therefore, 4-Methyl-2-oxooxolane-3-carboxylic acid and its derivatives are logical candidates for screening against FASN and could serve as novel leads for anticancer drug development.
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Scaffold for Natural Product Synthesis: γ-Butyrolactones are precursors and core structures in a vast number of natural products with diverse biological activities. [5][6]This molecule represents a versatile building block that can be further functionalized at the carboxylic acid or the lactone ring to access more complex molecular architectures.
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Quorum Sensing Molecules: In certain bacteria, substituted γ-butyrolactones act as signaling molecules (autoinducers) in quorum sensing pathways, which regulate processes like antibiotic production and virulence. [5][6]Synthesizing and studying analogues like this compound can provide tools to probe and potentially interfere with bacterial communication.
Given these points, 4-Methyl-2-oxooxolane-3-carboxylic acid is a compound of significant academic and pharmaceutical interest, warranting further investigation into its stereoselective synthesis, biological activity, and potential as a scaffold in medicinal chemistry.
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